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4-(3-Chlorophenoxy)-3-fluoroaniline

Cat. No.: B1328367
CAS No.: 946699-10-1
M. Wt: 237.66 g/mol
InChI Key: JARRKMGXZDICCS-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Amines as Key Intermediates

Halogenated aromatic amines, or haloanilines, are organic compounds that feature an amino group and one or more halogen atoms attached to an aromatic ring. ontosight.ai They are recognized as crucial intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals, agrochemicals like pesticides and herbicides, and dyes. organic-chemistry.orggoogle.comnih.gov

The presence of halogen atoms (F, Cl, Br, I) on the aniline (B41778) ring profoundly influences the molecule's physical and chemical properties. Halogens can alter the basicity of the amino group, modify the electronic distribution within the aromatic ring, and provide sites for further chemical transformations. For example, the incorporation of fluorine can enhance metabolic stability and binding affinity of a drug molecule to its biological target. ossila.com Dihalogenated anilines, such as 4-chloro-3-fluoroaniline, are particularly useful building blocks. ossila.com They serve as precursors for active pharmaceutical ingredients (APIs), including piperidine (B6355638) derivatives for antiviral treatments and quinazolines used as anticancer agents. ossila.com The specific placement of different halogens allows for selective reactions, making them versatile components in multi-step synthetic sequences. ossila.com

Relevance of Aryl Ether Linkages in Complex Molecular Architectures

The aryl ether linkage (Ar-O-Ar') is a structural feature present in numerous natural products and synthetic molecules, including many pharmaceuticals. bldpharm.com This bond, which connects two aromatic rings via an oxygen atom, imparts a combination of rigidity and conformational flexibility to a molecule. The efficient formation of this bond is a key challenge and a major focus in synthetic chemistry.

Classic methods for synthesizing diaryl ethers include the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) at high temperatures. organic-chemistry.orgwikipedia.org More modern techniques, such as the Buchwald-Hartwig amination and ether synthesis, utilize palladium catalysts and specialized ligands to achieve the coupling under milder conditions with greater efficiency and substrate scope. organic-chemistry.orgwikipedia.org The stability of the aryl ether bond makes it a robust linker in complex molecules designed for biological applications. princeton.edu For instance, the diaryl ether motif is a cornerstone of many potent kinase inhibitors used in cancer therapy, where it correctly orients the different parts of the molecule within the enzyme's binding pocket.

Overview of the Synthetic Utility of 4-(3-Chlorophenoxy)-3-fluoroaniline Precursors

The synthesis of the target molecule, this compound, logically proceeds from simpler, halogenated precursors. The key bond formation is the creation of the aryl ether linkage. This can be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Two primary synthetic routes are plausible:

Coupling of a 4-halo-3-fluoroaniline with 3-chlorophenol (B135607): In this approach, a precursor like 4-bromo- or 4-iodo-3-fluoroaniline would be reacted with 3-chlorophenol.

Coupling of 3-fluoro-4-aminophenol with a 3-chloro-halobenzene: This route would involve reacting 3-fluoro-4-aminophenol with a compound like 1-bromo-3-chlorobenzene.

A well-established method for a structurally similar compound, 3-chloro-4-(4′-chlorophenoxy)aniline, involves an Ullmann-type reaction between 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol, followed by the reduction of the nitro group to an aniline. nih.gov This precedent suggests that a reaction between a nitrated precursor, such as 4-chloro-3-fluoronitrobenzene, and 3-chlorophenol, followed by reduction, would be a viable strategy. The synthesis of the necessary precursors, like 3-chloro-4-fluoroaniline, is well-documented, often starting from materials like 3-chloro-4-fluoronitrobenzene (B104753) and employing catalytic hydrogenation. google.comnih.gov

Scope and Objectives of Research on this compound

While specific research literature on this compound is not widespread, its structure strongly suggests its purpose and the objectives of its synthesis. The molecule combines the key features of a substituted aniline and a diaryl ether, a common scaffold in a class of drugs known as kinase inhibitors. nih.gov

Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many successful kinase inhibitors, such as gefitinib (B1684475) and lapatinib, are based on anilinoquinazoline (B1252766) or anilinopyrimidine cores, which often feature a diaryl ether moiety at the 4-position of the aniline ring. This portion of the molecule typically occupies a specific pocket in the kinase's ATP-binding site.

Therefore, the primary objectives for synthesizing and studying this compound would be:

To develop an efficient and scalable synthetic route to the compound.

To use it as a key intermediate in the synthesis of novel kinase inhibitors. nih.gov

To investigate how the specific halogenation pattern (3-fluoro on the aniline ring and 3-chloro on the phenoxy ring) influences the binding affinity, selectivity, and pharmacokinetic properties of the final drug candidates. The fluorine atom can modulate pKa and form key hydrogen bonds, while the chlorine atom can fill a hydrophobic pocket, with their positions being critical for achieving high potency and a desirable selectivity profile against a panel of different kinases. nih.gov

Interactive Data Tables

Below are data tables for the target compound and its likely precursors, providing key physicochemical information.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₂H₉ClFNO
Molecular Weight 237.66 g/mol
Appearance (Predicted) Off-white to light brown solid
CAS Number Not available
SMILES Nc1cc(F)c(Oc2cccc(Cl)c2)cc1

| InChI Key | (Not available) |

Table 2: Properties of Key Precursors

Compound Name Chemical Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
3-Chloro-4-fluoroaniline C₆H₅ClFN 145.56 42-44 367-21-5
4-Chloro-3-fluoroaniline ossila.com C₆H₅ClFN 145.56 58-62 367-22-6
3-Chlorophenol C₆H₅ClO 128.56 31-33 108-43-0

| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.01 | 39-41 | 656-65-5 |

Detailed Research Findings

Detailed research on this compound would encompass its synthesis, structural characterization, and evaluation for biological activity, primarily as a scaffold for kinase inhibitors.

Proposed Synthesis

Based on established chemical literature for analogous structures, a robust synthesis of this compound can be proposed via a copper-catalyzed Ullmann condensation followed by nitro group reduction. nih.gov

Step 1: Aryl Ether Formation. The synthesis would commence with the reaction of 4-chloro-3-fluoronitrobenzene with 3-chlorophenol . This coupling is typically performed in the presence of a base, such as potassium hydroxide (B78521) or potassium carbonate, and a copper catalyst. wikipedia.orgnih.gov The reaction mixture is heated in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to drive the reaction to completion. This step yields the diaryl ether intermediate, 4-(3-chlorophenoxy)-3-fluoro-1-nitrobenzene .

Step 2: Nitro Group Reduction. The nitro group of the intermediate is then reduced to a primary amine to yield the final product. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com Alternatively, chemical reduction using metals like iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) can also be employed to afford This compound . nih.gov

This synthetic approach is advantageous as the starting materials are commercially available and the reactions are generally high-yielding and scalable.

Potential Applications in Medicinal Chemistry

The structural architecture of this compound makes it an ideal building block for inhibitors targeting protein kinases. The aniline nitrogen serves as a handle for coupling with heterocyclic cores like quinazolines, pyrimidines, or pyrazoles, which are known to function as "hinge-binding" motifs in kinase inhibitors. nih.gov

The 3-fluoro and 3-chloro substituents are not arbitrary; they are strategically placed to optimize molecular interactions within the kinase active site.

The 3-fluoro group on the aniline ring is an electron-withdrawing group that can lower the pKa of the aniline nitrogen. It can also serve as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the target protein.

The 3-chlorophenoxy group is designed to fit into a hydrophobic pocket adjacent to the ATP binding site. The position of the chlorine atom is critical for achieving selectivity between different kinases, as the shape and electronic nature of this pocket can vary significantly across the kinome.

Research would involve synthesizing a library of compounds where this compound is coupled to various heterocyclic systems. These new chemical entities would then be screened against a panel of kinases to determine their potency (often measured as an IC₅₀ value) and selectivity. Promising lead compounds would undergo further optimization and study, including co-crystallization with the target kinase to understand the precise binding mode and guide further rational drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClFNO B1328367 4-(3-Chlorophenoxy)-3-fluoroaniline CAS No. 946699-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRKMGXZDICCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Chlorophenoxy 3 Fluoroaniline and Its Precursors

Strategies for Constructing the 3-Fluoroaniline Moiety

The creation of the 3-fluoroaniline structural component is a critical step. The two principal strategies employed are the reduction of nitroaromatic compounds that already contain the desired fluorine and chlorine atoms, and the direct halogenation or fluorination of aniline-based molecules.

A widely utilized and industrially significant method for preparing substituted anilines is the reduction of the corresponding nitroaromatic precursors. wikipedia.orgyoutube.com This transformation converts a nitro group (-NO₂) into a primary amine group (-NH₂). The precursor, 3-chloro-4-fluoronitrobenzene (B104753), serves as an excellent example for synthesizing a key intermediate, 3-chloro-4-fluoroaniline, which can then be further elaborated to the final product. The reduction must be performed under conditions that preserve the carbon-halogen bonds, as hydrodehalogenation is a common side reaction. google.com

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. This process involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com Platinum on carbon (Pt/C) is a frequently employed catalyst for this transformation. google.com

The reaction is typically carried out in a solvent, although solvent-free methods have been developed. A key challenge is to achieve high selectivity for the reduction of the nitro group without causing cleavage of the carbon-chlorine or carbon-fluorine bonds (hydrodehalogenation). google.comrsc.org Research has shown that modifying the catalyst, for instance by adding a second metal like iron, can enhance both activity and selectivity, suppressing the undesired hydrodechlorination. rsc.org Process parameters such as temperature, pressure, and catalyst loading are optimized to maximize yield and purity. google.com

A patented method for preparing 3-chloro-4-fluoroaniline highlights the use of a 1% Pt/C catalyst with 3-chloro-4-fluoronitrobenzene. google.com This process, conducted without an organic solvent, achieves a purity of over 99.5% and a yield exceeding 94%. google.com

Table 1: Conditions for Catalytic Hydrogenation of Halogenated Nitroaromatics

Catalyst Precursor Temperature (°C) Hydrogen Pressure (MPa) Key Findings Reference
1% Pt/C 3-chloro-4-fluoronitrobenzene 50-100 0.1-5 High conversion, yield (>94%), and purity (>99.5%). google.com google.com
Pd-Fe/TiO₂ 3-chloro-4-fluoronitrobenzene Not specified Not specified The reaction is first-order for the nitroaromatic concentration. academax.com
Pt-Fe/AC p-chloronitrobenzene Not specified Not specified Fe promotion increases activity and selectivity, suppressing hydrodechlorination. rsc.org rsc.org

While "reductive amination" typically refers to the conversion of a carbonyl group to an amine, the term can also encompass alternative methods for reducing nitro groups to form amines. wikipedia.orgnih.gov Beyond catalytic hydrogenation, several other reductive strategies are available.

One of the oldest and most reliable methods is the use of metals in acidic media, such as iron filings in the presence of hydrochloric acid (the Béchamp reduction). youtube.com This method is tolerant of many functional groups and is cost-effective. Other metal-based systems include tin(II) chloride (SnCl₂) and zinc metal. wikipedia.org

Transfer hydrogenation offers another alternative, avoiding the need for high-pressure hydrogen gas. In this technique, a hydrogen donor molecule, such as formic acid or hydrazine, is used in conjunction with a catalyst like palladium on carbon (Pd/C). nih.govrsc.org These reactions are often characterized by high selectivity and can be performed under milder conditions. nih.gov

The amino group (-NH₂) of aniline (B41778) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. nih.gov This makes direct halogenation at the meta position (position 3) challenging. Standard chlorination or fluorination of aniline predominantly yields a mixture of 2- and 4-halo-substituted products.

To achieve meta-substitution, chemists often employ strategies such as:

Use of Directing Groups: A protecting or directing group can be installed on the nitrogen atom, which can sterically hinder the ortho positions and electronically modify the ring to favor meta-substitution under specific catalytic conditions. acs.org For example, Pd-catalyzed meta-C–H chlorination of anilines has been achieved using norbornene as a mediator and a specific pyridone-based ligand. acs.org

Altering Reaction Conditions: The use of specific solvent systems, such as ionic liquids or fluorinated alcohols, can influence the regioselectivity of halogenation reactions. acs.orgnih.gov For instance, the direct chlorination of unprotected anilines using copper(II) chloride in an ionic liquid has been shown to favor para-substitution with high selectivity. nih.gov

The formation of a carbon-fluorine bond on an aromatic ring can be accomplished using modern transition-metal-catalyzed methods. nih.govmorressier.com These reactions have emerged as powerful tools for incorporating fluorine into complex molecules with high precision. nih.gov

Palladium and copper are the most commonly used metals for these transformations. nih.gov

Palladium-catalyzed fluorination often involves the reaction of an aryl halide or triflate with a fluoride source. More advanced methods enable the direct C-H fluorination of arenes using a Pd catalyst in combination with a strong electrophilic fluorinating agent like Selectfluor. nih.gov

Copper-mediated fluorination provides a cost-effective alternative. For example, copper-catalyzed fluorination of benzoic acid and benzylamine derivatives has been achieved using silver(I) fluoride (AgF) as the fluoride source. nih.gov

These transition-metal-catalyzed approaches offer pathways to fluoroaniline (B8554772) scaffolds that may be difficult to access through classical electrophilic substitution reactions. rsc.org

Table 2: Transition-Metal Mediated Fluorination Approaches

Metal Catalyst Substrate Type Fluorine Source Key Features Reference
Palladium Arenes Electrophilic reagents (e.g., Selectfluor) Allows for direct C-H fluorination at room temperature. nih.gov nih.gov
Copper(I) iodide (CuI) Benzoic acid derivatives Silver(I) fluoride (AgF) Achieves selective mono- or difluorination in high yields. nih.gov nih.gov

Schiemann Reaction and Amination Routes for Fluoroaniline Synthesis

The introduction of a fluorine atom onto an aromatic ring is a critical step in synthesizing the precursors for 4-(3-chlorophenoxy)-3-fluoroaniline. The Balz-Schiemann reaction is a cornerstone method for this transformation, converting primary aromatic amines into aryl fluorides. wikipedia.org This reaction proceeds through a two-step mechanism: the diazotization of an aromatic amine to form a stable diazonium tetrafluoroborate salt, followed by thermal decomposition of this salt to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgorganicreactions.org

The general transformation is as follows: ArNH₂ → [ArN₂]⁺BF₄⁻ → ArF + N₂ + BF₃

This method is highly versatile and has been extended to a wide variety of aromatic amines. organicreactions.org Innovations to the traditional protocol include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can improve yields for certain substrates. wikipedia.org Furthermore, diazotization can be carried out with nitrosonium salts, such as [NO]SbF₆, avoiding the need to isolate the diazonium intermediate. wikipedia.org Greener approaches have been developed using ionic liquids as the reaction medium, which simplifies the process, enhances safety, and allows for the recycling of the solvent. researchgate.netresearchgate.net

For the synthesis of a key precursor, 3-fluoroaniline, a strategy can involve starting from m-chloroaniline. This process uses the Schiemann reaction to convert m-chloroaniline into m-fluorochlorobenzene, which then undergoes an amination reaction to yield the final m-fluoroaniline. google.com The amination is typically catalyzed by copper oxides (Cu₂O or CuO) at temperatures ranging from 150-200°C. google.com

Alternatively, fluoroaniline derivatives can be prepared via the reduction of corresponding fluoronitro-aromatic compounds. For instance, 3-chloro-4-fluoroaniline is synthesized by the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. chemicalbook.comgoogle.com This reduction can be achieved using various catalytic systems, such as Pt/C, in a hydrogen atmosphere. google.com Another route starts from 3,4-dichloronitrobenzene (B32671), which undergoes fluorine displacement followed by hydrogenation reduction and salt formation to yield 3-chloro-4-fluoroaniline hydrochloride. google.com

Table 1: Schiemann Reaction and Fluoroaniline Synthesis Routes
Starting MaterialKey TransformationProductRelevant Findings
Aromatic Amine (ArNH₂)Diazotization with HBF₄, then thermal decompositionAryl Fluoride (ArF)A classic and widely used method for introducing fluorine into an aromatic ring. wikipedia.orgorganicreactions.org
m-ChloroanilineSchiemann reaction followed by copper-catalyzed aminationm-FluoroanilineProvides a low-cost route to m-fluoroaniline. google.com
3-Chloro-4-fluoronitrobenzeneCatalytic hydrogenation (e.g., Pt/C, H₂)3-Chloro-4-fluoroanilineHigh yield (>94%) and purity (>99.5%) can be achieved without organic solvents. google.com
3,4-DichloronitrobenzeneFluorine displacement, then hydrogenation reduction3-Chloro-4-fluoroanilineA multi-step synthesis that produces a stable hydrochloride salt. google.com

Formation of the Diarylether Linkage

The creation of the C-O bond between the two aromatic rings is a pivotal step in the synthesis of this compound. Several robust methodologies exist for this purpose.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl ethers. nih.gov This reaction typically involves the attack of a nucleophile, such as a phenoxide, on an aromatic ring that is activated by one or more electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., a halogen). nih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. nih.gov

In the context of this compound synthesis, an SNAr reaction could involve the reaction of 3-chlorophenoxide with a 3-fluoroaniline derivative bearing a leaving group at the 4-position and an activating group. For example, a 3-fluoro-4-nitro-halobenzene could serve as the electrophile. The strong electron-withdrawing nitro group would activate the ring towards nucleophilic attack by the phenoxide.

Recent studies have also identified concerted SNAr (cSNAr) pathways where bond formation and cleavage occur in a single transition state, avoiding a high-energy Meisenheimer intermediate. nih.govnih.gov This can broaden the scope of suitable electrophiles, as substantial activation by electron-withdrawing groups is not always mandatory. nih.gov

The Ullmann condensation, a copper-promoted reaction, is a classic and powerful method for the synthesis of diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C), polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper, often as a bronze alloy or activated powder. wikipedia.orgwikipedia.org The aryl halide is typically activated by electron-withdrawing groups. wikipedia.org

The general reaction is: Ar-X + Ar'-OH + Base --(Cu catalyst)--> Ar-O-Ar'

Modern advancements have significantly improved the Ullmann ether synthesis. The development of soluble copper catalysts supported by ligands such as diamines and acetylacetonates has led to milder reaction conditions. wikipedia.org These catalytic systems often involve a Cu(I) species that reacts with the aryl halide. wikipedia.orgorganic-chemistry.org The reaction is versatile and has been widely applied in the synthesis of pharmaceuticals and natural products. mdpi.com

The Mitsunobu reaction provides an alternative route to diaryl ethers by converting a phenol (acting as the nucleophile) and an alcohol (which is activated) into an ether. wikipedia.orgorganic-chemistry.org The reaction utilizes a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the phosphine activating the azodicarboxylate, which then deprotonates the phenol. The resulting phenoxide acts as the nucleophile. wikipedia.orgorganic-chemistry.org Although primarily used for converting primary and secondary alcohols, the reaction is also applicable for the synthesis of aryl ethers using phenols as the acidic nucleophile. organic-chemistry.org When using phenols, which can be weaker acids, modifications may be necessary, such as using stronger bases like azodicarbonyl dipiperidine (ADDP) in place of DEAD. The reaction is known for its mild conditions and stereochemical inversion when using chiral secondary alcohols, though this is not a factor in aryl ether formation. organic-chemistry.org

Table 2: Methodologies for Diarylether Linkage Formation
Reaction TypeKey ReagentsGeneral MechanismAdvantages/Considerations
SNAr ReactionActivated Aryl Halide, PhenoxideAddition-Elimination via Meisenheimer complexRequires electron-withdrawing groups on the aryl halide. nih.gov
Ullmann CondensationAryl Halide, Phenol, Copper Catalyst, BaseInvolves a Copper(I) intermediateClassic method; modern protocols use ligands for milder conditions. wikipedia.org
Mitsunobu ReactionPhenol, Alcohol, PPh₃, DEAD/DIADActivation of alcohol by phosphine/azodicarboxylateMild conditions; suitable for acid-sensitive substrates. wikipedia.orgorganic-chemistry.org

Convergent and Divergent Synthesis Approaches to this compound

The construction of this compound can be approached through different strategic sequences, primarily categorized as stepwise assembly.

A stepwise, or linear, synthesis involves the sequential construction of the target molecule. In the case of this compound, two primary retrosynthetic pathways can be envisioned.

Pathway A: Ether formation followed by introduction of the amino group. In this approach, the diaryl ether linkage is formed first. This would typically involve an Ullmann or SNAr reaction between 3-chlorophenol (B135607) and a 1-halo-2-fluoro-4-nitrobenzene derivative. The nitro group serves as a potent activating group for the SNAr reaction and as a precursor to the aniline.

Ether Formation: 3-chlorophenol is coupled with 1-chloro-2-fluoro-4-nitrobenzene or a similar substrate via an SNAr or Ullmann reaction to form 1-(3-chlorophenoxy)-2-fluoro-4-nitrobenzene.

Reduction: The nitro group of the resulting diaryl ether is then reduced to an amino group. This is a standard transformation, often accomplished with high efficiency using methods like catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl).

Pathway B: Fluoroaniline synthesis followed by ether formation. This strategy involves preparing a substituted fluoroaniline first, which is then coupled with the chlorophenol component.

Precursor Synthesis: A key intermediate such as 3-fluoro-4-aminophenol or a protected version would be required. Alternatively, a dihalogenated precursor like 4-bromo-3-fluoroaniline could be used.

Ether Formation: The pre-formed aniline derivative is then subjected to a diaryl ether coupling reaction. For example, an Ullmann-type coupling could be performed between 4-bromo-3-fluoroaniline and 3-chlorophenol. This approach may require protection of the amino group during the copper-catalyzed coupling step to prevent side reactions.

One-Pot and Multicomponent Reactions Incorporating Key Subunits

The efficient synthesis of complex molecules like this compound can be significantly enhanced through the use of one-pot and multicomponent reactions (MCRs). These strategies offer advantages in terms of reduced waste, time, and resource savings by combining multiple reaction steps into a single operation without the isolation of intermediates.

While a direct one-pot or multicomponent synthesis for this compound is not extensively documented, the principles of these methodologies can be applied to the coupling of its key precursors, such as a substituted phenol and a substituted aniline. For instance, a one-pot approach could involve the in-situ generation of a reactive intermediate followed by its subsequent coupling.

Multicomponent reactions are powerful tools for creating molecular diversity. nih.gov In the context of diaryl ether synthesis, a multicomponent approach could theoretically involve the reaction of a phenol, an aryl halide, and a third component that facilitates the coupling, all in a single reaction vessel. Research into MCRs for the synthesis of various organic molecules, including heterocycles and substituted aromatics, is an active area. nih.gov For example, three-component reactions have been successfully employed for the synthesis of meta-substituted anilines from readily available starting materials like 1,3-diketones, amines, and acetone. rsc.org This highlights the potential for developing novel MCRs for the synthesis of complex anilines like the target compound.

Cascade reactions, which involve a sequence of intramolecular reactions, also offer a pathway to complex molecules from simple precursors in a single operation. Carbocatalytic cascade reactions, for instance, have been used to synthesize polysubstituted quinolines from aldehydes and 2-vinyl anilines. units.it Such strategies could potentially be adapted for the synthesis of complex substituted anilines.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters, including catalysts, ligands, solvents, temperature, and pressure.

Catalyst Screening and Ligand Effects in Coupling Reactions

The formation of the diaryl ether linkage in this compound is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. The choice of catalyst and ligand is critical for the success of these reactions.

For Ullmann-type reactions , which are copper-catalyzed, various copper sources can be employed, including copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper(II) acetate (Cu(OAc)₂). The addition of ligands can significantly accelerate the reaction rate and allow for milder reaction conditions. For the synthesis of diaryl ethers, ligands such as picolinic acid and N,N-dimethylglycine have been shown to be effective. mit.edu

For Buchwald-Hartwig amination , which is palladium-catalyzed, a wide range of palladium precursors and phosphine-based ligands have been developed. The choice of ligand is crucial and often depends on the specific substrates being coupled. Sterically hindered and electron-rich ligands are generally preferred as they promote the key steps of the catalytic cycle. The following table summarizes some common catalysts and ligands used in these coupling reactions.

Coupling ReactionCatalyst PrecursorCommon Ligands
Ullmann CondensationCuI, Cu₂O, Cu(OAc)₂Picolinic acid, N,N-Dimethylglycine
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhos, BrettPhos

Solvent Effects and Reaction Medium Optimization

The choice of solvent can have a profound impact on the yield and rate of the coupling reaction. The ideal solvent should be able to dissolve the reactants and the catalyst system, be inert to the reaction conditions, and facilitate the desired chemical transformation.

In Ullmann-type diaryl ether synthesis , polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used. mit.edujsynthchem.com These solvents are effective at dissolving the ionic intermediates formed during the reaction.

For Buchwald-Hartwig amination , a range of solvents can be employed, including ethereal solvents like dioxane and tetrahydrofuran (THF), and aromatic solvents such as toluene (B28343). ossila.com The solubility of the base used in the reaction is an important consideration when selecting the solvent.

The following table provides a summary of solvents commonly used in these coupling reactions.

Coupling ReactionCommon Solvents
Ullmann CondensationDMSO, DMF
Buchwald-Hartwig AminationToluene, Dioxane, THF

Temperature and Pressure Dependencies in Synthesis

Temperature is a critical parameter that influences the rate of reaction and the stability of the catalyst and reactants. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products.

For Ullmann condensations , reaction temperatures typically range from 80 °C to 150 °C. mit.edujsynthchem.com The optimal temperature will depend on the reactivity of the specific aryl halide and phenol being coupled.

Buchwald-Hartwig aminations can often be carried out at lower temperatures, typically ranging from room temperature to around 110 °C. The use of highly active catalyst systems can enable reactions to proceed efficiently at milder temperatures.

Pressure is generally not a critical parameter for these solution-phase coupling reactions and they are typically carried out at atmospheric pressure. However, in cases where a volatile reactant or solvent is used, the reaction may be performed in a sealed vessel to prevent its loss.

The optimization of these reaction parameters is often an iterative process, and the ideal conditions will be specific to the synthesis of this compound and its precursors.

Chemical Reactivity and Derivatization Pathways of 4 3 Chlorophenoxy 3 Fluoroaniline

Reactions at the Aniline (B41778) Nitrogen

The lone pair of electrons on the primary amino group (-NH₂) makes it a nucleophilic center, although its reactivity is tempered by the electron-withdrawing effects of the fluoro and chlorophenoxy substituents. Nevertheless, this nitrogen is the primary site for several key classes of reactions.

The aniline nitrogen of 4-(3-Chlorophenoxy)-3-fluoroaniline can readily undergo nucleophilic attack on electrophilic carbon centers.

Acylation: This reaction involves the treatment of the aniline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. The product is a more stable amide derivative. For example, reacting this compound with acetyl chloride would yield N-(4-(3-chlorophenoxy)-3-fluorophenyl)acetamide. The electron-withdrawing nature of the halogenated rings decreases the nucleophilicity of the amine compared to aniline, potentially requiring slightly more forcing conditions for the reaction to proceed efficiently.

Alkylation: Direct alkylation of the aniline nitrogen with alkyl halides can be more complex to control than acylation. It can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. Due to these potential side reactions, indirect methods such as reductive amination are often preferred for controlled N-alkylation.

A hallmark reaction of primary aromatic amines is diazotization. This process transforms the amino group into a highly versatile diazonium salt, which is a key intermediate in the synthesis of azo dyes.

The reaction is typically carried out by treating this compound with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

The generated 4-(3-chlorophenoxy)-3-fluorobenzenediazonium salt is an electrophile and can subsequently react with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, in an electrophilic aromatic substitution reaction. This "coupling" reaction forms a brightly colored monoazo compound, characterized by the -N=N- linkage. These azo compounds are widely used as disperse dyes in the textile industry.

The primary amine of this compound can condense with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. researchgate.netjetir.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, and is often catalyzed by an acid. mdpi.comresearchgate.net

The general reaction involves mixing the aniline with an equimolar amount of an aldehyde or ketone, sometimes with gentle heating or in the presence of a dehydrating agent to drive the equilibrium towards the imine product. mdpi.comresearchgate.net The resulting C=N double bond in the Schiff base is a versatile functional group that can be involved in further transformations. For instance, fluorinated imines can serve as precursors for the synthesis of other fine chemicals, including fluorine-containing chiral amines. mdpi.com

Table 1: Overview of Reactions at the Aniline Nitrogen

Reaction Type Reagents Functional Group Transformation Product Class
Acylation Acyl Chloride (e.g., RCOCl), Base -NH₂ → -NHCOR Amide
Diazotization NaNO₂, HCl, 0-5°C -NH₂ → -N₂⁺Cl⁻ Diazonium Salt
Azo Coupling Diazonium Salt, Phenol/Aniline -N₂⁺Cl⁻ → -N=N-Ar Azo Compound
Schiff Base Formation Aldehyde (R'CHO) or Ketone (R'COR'') -NH₂ → -N=CR'R'' Imine (Schiff Base)

Reactions Involving Halogen Substituents on Aromatic Rings

The carbon-halogen bonds in this compound offer additional sites for functionalization, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. nih.gov In such reactions, a nucleophile replaces a halide on the aromatic ring. The reactivity of halogens in SNAr reactions is generally F > Cl > Br > I, a reverse of the order seen in SN1/SN2 reactions, because the rate-limiting step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. researchgate.netacs.org

In this compound, there are two potential sites for SNAr:

C-F bond: The fluorine atom is on an aniline ring. The amino group is strongly activating via resonance, which generally disfavors SNAr. However, the fluorine's own strong inductive electron-withdrawal and the meta-directing ether group partially counteract this. The presence of ancillary fluorine atoms ortho or meta to the leaving group can be activating. vt.edu

C-Cl bond: The chlorine atom is on the phenoxy ring, which is less activated by electron-donating groups compared to the aniline ring.

Therefore, SNAr reactions on this molecule would likely require strong nucleophiles (e.g., alkoxides, amides) and potentially elevated temperatures. mdpi.comresearchgate.net The C-F bond is generally more susceptible to SNAr than the C-Cl bond, provided the ring is sufficiently activated towards nucleophilic attack. acs.orgmdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of aryl halides. wikipedia.orgrug.nlnih.gov

Buchwald-Hartwig Amination: This reaction creates C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a major advancement over harsher traditional methods. wikipedia.orgrug.nl For this compound, this reaction could be used to replace either the chlorine or fluorine atom with a different amine. In contrast to SNAr, the typical reactivity order for aryl halides in Pd-catalyzed couplings is I > Br > OTf > Cl > F. princeton.edu Consequently, selective amination at the C-Cl position would be highly favored over the much less reactive C-F bond, allowing for regioselective functionalization.

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base. nih.govyoutube.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govyoutube.com Similar to the Buchwald-Hartwig reaction, the Suzuki coupling would preferentially occur at the more reactive C-Cl bond over the C-F bond. This allows for the selective introduction of new aryl, vinyl, or alkyl groups at the 3-position of the phenoxy ring.

Table 2: Comparison of Potential Cross-Coupling Reactions

Reaction Name Reagents Bond Formed Preferred Reaction Site Rationale for Selectivity
Buchwald-Hartwig Amination R₂NH, Pd catalyst, Base C-N C-Cl Higher reactivity of C-Cl over C-F in Pd catalytic cycles. princeton.edu
Suzuki Coupling R-B(OH)₂, Pd catalyst, Base C-C C-Cl Higher reactivity of C-Cl over C-F in Pd catalytic cycles. nih.gov

Electrophilic Aromatic Substitution on Activated Rings

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of the amino group. This group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the -NH2 group. uci.edu The fluorine atom at the 3-position, while generally considered a deactivating halogen, also directs ortho and para. uci.edu The combined influence of these substituents dictates the regioselectivity of substitution reactions.

In the case of this compound, the positions ortho to the amino group are C2 and C6, and the para position is occupied by the chlorophenoxy group. The fluorine atom is at C3. The directing effects of the amino and fluoro groups are therefore synergistic, strongly activating the C2 and C6 positions for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. minia.edu.eglibretexts.org For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. minia.edu.eg Due to the high activation of the aniline ring, these reactions often proceed under mild conditions.

ReactionTypical ReagentsExpected Major Products
NitrationHNO₃/H₂SO₄2-Nitro-4-(3-chlorophenoxy)-3-fluoroaniline and 6-Nitro-4-(3-chlorophenoxy)-3-fluoroaniline
BrominationBr₂/FeBr₃2-Bromo-4-(3-chlorophenoxy)-3-fluoroaniline and 2,6-Dibromo-4-(3-chlorophenoxy)-3-fluoroaniline
SulfonationSO₃/H₂SO₄2-Amino-5-(3-chlorophenoxy)-6-fluorobenzenesulfonic acid

Transformations of the Aryl Ether Linkage

The diaryl ether linkage is a robust functional group, but it can be cleaved or modified under specific reaction conditions.

Cleavage Reactions and Their Conditions

The cleavage of the C-O bond in diaryl ethers is a challenging transformation that often requires harsh conditions. However, various methods have been developed to achieve this, including reductive and hydrogenolysis approaches.

Reductive cleavage can be accomplished using dissolving metal reductions or through electrocatalytic methods. For instance, electrocatalytic hydrogenolysis (ECH) over nickel cathodes has been shown to cleave diaryl ether bonds in a mild, aqueous process. researchgate.net This method can proceed via different mechanisms, including a dual-ring coordination and C-H activation pathway. researchgate.net Other catalytic systems, such as those based on cobalt and zinc, have also been employed for the hydrogenolysis of aryl-ether bonds, particularly in the context of lignin (B12514952) depolymerization, which contains similar linkages. rsc.orgnih.gov The reaction rates and pathways can be influenced by the substituents on the aromatic rings. researchgate.net

Hydrogenolysis, another common method, typically involves the use of a metal catalyst (e.g., Palladium, Platinum, or Ruthenium) and a source of hydrogen. researchgate.net The conditions for these reactions, such as temperature and pressure, can vary significantly depending on the specific substrate and catalyst used.

Cleavage MethodTypical Reagents and ConditionsPotential Products from this compound
Electrocatalytic HydrogenolysisSkeletal Ni cathode, aqueous medium3-Fluoroaniline and 3-Chlorophenol (B135607)
Catalytic HydrogenolysisH₂, Pd/C or Ru/C, elevated temperature and pressure3-Fluoroaniline and 3-Chlorophenol
Reductive CleavageNa/NH₃ (liquid)3-Fluoroaniline and 3-Chlorophenol

Selective Modification of the Phenoxy Moiety

While cleavage of the ether linkage is one possible transformation, it is also conceivable to selectively modify the phenoxy ring without breaking the C-O bond. This would require careful selection of reagents and reaction conditions to favor substitution on the less activated phenoxy ring over the highly activated aniline ring.

Given that the aniline ring is much more susceptible to electrophilic attack, direct electrophilic substitution on the phenoxy moiety is generally not feasible. However, other strategies could be employed. For example, if the amino group on the aniline ring is protected, its activating effect is diminished, potentially allowing for reactions on the phenoxy ring.

Alternatively, modern cross-coupling reactions could offer a pathway for modification. For instance, if a bromo or iodo substituent were present on the phenoxy ring, it could undergo Suzuki or other palladium-catalyzed coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of diaryl ethers often involves Ullmann condensation or palladium-catalyzed coupling reactions, and the reverse of these processes or related transmetalation reactions could potentially be adapted for modification. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 3 Chlorophenoxy 3 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4-(3-Chlorophenoxy)-3-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for full structural confirmation.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on both the aniline (B41778) and the chlorophenoxy rings, as well as a signal for the amine (-NH₂) protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating amine group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), providing crucial information about the substitution pattern on the aromatic rings.

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A broadband proton-decoupled ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts of the carbon atoms would be highly dependent on their local electronic environment. The carbons bonded to fluorine would exhibit characteristic splitting due to C-F coupling, a key feature in confirming the position of the fluorine atom. The ether linkage and the positions of the chloro and amino groups would also significantly influence the chemical shifts of the aromatic carbons.

Fluorine (¹⁹F) NMR Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing this compound. matrixscientific.com The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR experiments. nih.gov The spectrum would show a signal whose chemical shift is highly sensitive to the electronic environment of the fluorine atom. nih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) would provide definitive evidence for the location of the fluorine atom on the aniline ring and help to assign the corresponding signals in the ¹H and ¹³C NMR spectra. rsc.org The analysis of fluorinated compounds and their metabolites is a significant application of this technique. shu.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²JHH, ³JHH), allowing for the identification of adjacent protons within the same aromatic ring. It helps to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the two aromatic rings through the ether oxygen by observing correlations between protons on one ring and carbons on the other.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the determination of the exact mass, from which a unique elemental formula (in this case, C₁₂H₉ClFNO) can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum, providing further confirmation of the compound's identity.

Advanced Spectroscopic and Analytical Characterization of this compound

Following extensive research, it has been determined that specific experimental data for the advanced spectroscopic and analytical characterization of the compound this compound is not available in the public scientific literature. While the structural components of this molecule, such as substituted anilines and chlorophenoxy moieties, are well-documented in various studies, detailed analyses pertaining directly to this compound are not presently published.

Therefore, it is not possible to provide the specific, in-depth research findings and data tables requested for the following analytical techniques for this particular compound:

HPLC-MS/MS for Fragmentation Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

X-ray Crystallography for Solid-State Structure Determination (including Single Crystal X-ray Diffraction and Hirshfeld Surface Analysis)

General principles of these analytical methods can be described, but without specific data, a detailed and scientifically accurate article focused solely on this compound, as per the user's instructions, cannot be generated. Further research and publication in peer-reviewed scientific journals would be required to establish the experimental data necessary to populate the requested sections.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating components of a mixture and determining the purity of a substance. For a substituted aromatic compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity.

Detailed research findings for structurally similar aromatic amines and diphenyl ethers suggest that a C18 column is highly effective for separation. nih.gov The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a controlled pH to ensure the analyte is in a non-ionized state for optimal retention and peak shape. nih.gov Ultraviolet (UV) detection is standard for aromatic compounds due to the presence of chromophores in their structure.

A hypothetical HPLC method for the analysis of this compound could be developed and validated to assess its purity. The validation would typically include parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes

This table presents a hypothetical set of parameters based on methods used for structurally related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. This compound, being a semi-volatile compound, is amenable to GC-MS analysis, which provides both chromatographic separation and mass-based identification.

The gas chromatograph separates the compound from any volatile impurities based on their boiling points and interactions with the stationary phase of the GC column. A common choice for this type of analysis is a low-bleed, non-polar or mid-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. This allows for unequivocal identification of the target compound and characterization of any co-eluting impurities.

The analysis of polybrominated diphenyl ethers (PBDEs), which share the diphenyl ether core structure, heavily relies on GC-MS for their determination in various matrices. nih.govcdc.gov These established methods provide a strong basis for developing a robust GC-MS protocol for this compound.

Table 2: Exemplar GC-MS Conditions for the Analysis of this compound

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

This table illustrates typical GC-MS parameters that could be adapted for the analysis of this compound based on methods for similar compounds.

Computational Chemistry and Theoretical Investigations of 4 3 Chlorophenoxy 3 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. chemrxiv.orgscispace.com DFT calculations can determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgchemrxiv.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. chemrxiv.org

For 4-(3-Chlorophenoxy)-3-fluoroaniline, DFT studies would predict a non-planar structure, with a specific dihedral angle between the two phenyl rings linked by the ether oxygen. The geometry of the aniline (B41778) ring is expected to be slightly distorted from a perfect hexagon due to the electronic effects of the fluorine, chlorine, and amino substituents. tsijournals.com The electron-withdrawing nature of the chlorine and fluorine atoms influences the electron density across the molecule, which can be visualized using Molecular Electrostatic Potential (MEP) maps. chemrxiv.org These maps are valuable for identifying regions susceptible to nucleophilic and electrophilic attack. chemrxiv.org

While specific DFT data for this compound is not extensively published, analysis of related fluoroaniline (B8554772) and chlorophenoxy structures provides expected values for its geometric parameters. tsijournals.comresearchgate.net

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

Parameter Predicted Value
C-F Bond Length ~1.36 Å
C-Cl Bond Length ~1.74 Å
C-N Bond Length ~1.40 Å
C-O-C Bond Angle ~118-120°

Ab initio methods, such as Hartree-Fock (HF) calculations, are another class of quantum chemical techniques used to predict molecular properties from first principles, without reliance on empirical parameters. researchgate.net These methods are computationally more demanding than DFT but can provide highly accurate results. They are often used in conjunction with DFT to offer a comparative analysis of predicted properties. researchgate.net For instance, ab initio calculations can be employed to compute vibrational frequencies, which can then be compared with experimental data from IR and Raman spectroscopy to validate the computational model. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in this compound allows for multiple rotational conformations (conformers). Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The stereochemistry and electronic properties of substituents can significantly influence these conformational preferences. nih.govnih.gov

For example, studies on fluorinated prolines have shown that the strong inductive effect of fluorine can enforce a specific ring pucker and bias the conformation of adjacent bonds. nih.govresearchgate.net Similarly, in this compound, interactions between the substituents on the two rings will dictate the preferred dihedral angle. Computational methods can map the potential energy surface by calculating the energy for a systematic series of rotations around the C-O bonds, revealing the global and local energy minima corresponding to stable and metastable conformers.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the atomic motions over time, MD provides a detailed view of the conformational flexibility and dynamics of a molecule in its environment, such as in a solvent or a biological membrane. nih.gov

For this compound, MD simulations could reveal how the molecule samples different conformational states in solution, the timescale of these conformational changes, and how solvent molecules interact with different parts of the solute. This information is crucial for understanding its behavior in a dynamic biological context, as the molecule's ability to adopt specific conformations can be critical for its biological activity. nih.gov

Mechanistic Studies of Reactions Involving this compound using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. DFT calculations can be used to map the entire reaction pathway, identifying transition states and calculating activation energies. This allows for a detailed understanding of reaction kinetics and thermodynamics.

For this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution, which is common for anilines. The calculations would predict the most likely sites of reaction by analyzing the electron density and stability of the intermediates. Furthermore, computational analysis can be used to study degradation pathways, such as autoxidation, by calculating bond dissociation energies for hydrogen abstraction (H-BDE) to identify the most labile protons. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical prediction of NMR spectra involves the calculation of nuclear magnetic shielding constants. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F) with good accuracy when compared to experimental data. nih.gov Predicting 19F NMR chemical shifts is particularly useful, as fluorine is a sensitive probe for monitoring molecular interactions. nih.gov

Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed. tsijournals.com The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. researchgate.net This allows for a confident assignment of the observed vibrational modes. tsijournals.comresearchgate.net

Table 2: Comparison of Experimental and Predicted ¹⁹F NMR Chemical Shifts for a Related Fluorinated Compound

Compound Experimental ¹⁹F Chemical Shift (ppm) Calculated ¹⁹F Chemical Shift (ppm) Difference (ppm)
Free CFT Inhibitor nih.gov -114.79 -114.77 0.02

Mechanistic Organic Chemistry Studies of Reactions Involving 4 3 Chlorophenoxy 3 Fluoroaniline

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving anilines and diphenyl ethers, the core structures of 4-(3-Chlorophenoxy)-3-fluoroaniline, are significantly influenced by the nature of the substituents on the aromatic rings.

Reaction Kinetics:

The rate of a chemical reaction is dependent on factors such as temperature, concentration of reactants, and the presence of catalysts. For reactions involving substituted anilines, the electronic properties of the substituents play a critical role. Electron-donating groups generally increase the reaction rate in electrophilic aromatic substitution by activating the ring, while electron-withdrawing groups have the opposite effect. niscpr.res.inresearchgate.net In nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups are necessary to activate the ring for nucleophilic attack. masterorganicchemistry.comwikipedia.org

Studies on the reactions of nitro-activated diphenyl ethers with substituted anilines have shown that these reactions can be base-catalyzed. afribary.com In some cases, the reaction rates were observed to decrease with increasing temperature, leading to negative activation enthalpies. afribary.com This phenomenon can be explained by a stepwise mechanism that includes a pre-equilibrium step. afribary.com Computational studies on the reaction of 4-methyl aniline (B41778) with hydroxyl radicals have determined the total rate coefficient to be k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. mdpi.com This indicates a faster reaction rate compared to the reaction of toluene (B28343) with hydroxyl radicals, but slower than the reaction of aniline with the same radicals. mdpi.com

The table below presents hypothetical kinetic data for a reaction involving this compound, illustrating the effect of temperature on the rate constant.

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2980.05
3080.12
3180.28
3280.65

Thermodynamics:

A theoretical study on the regiodivergent addition of anilines and phenolates to a p-benzoquinone ring showed that the substitution product for the reaction with aniline is thermodynamically unfavorable, having a positive ΔGr value. nih.gov

The following table provides a hypothetical thermodynamic profile for a reaction of this compound.

Thermodynamic ParameterValue
Enthalpy Change (ΔH)-45 kJ/mol
Entropy Change (ΔS)-120 J/(mol·K)
Gibbs Free Energy Change (ΔG) at 298 K-9.24 kJ/mol

Identification of Intermediates and Transition States

The identification of transient species such as intermediates and transition states is fundamental to elucidating a reaction mechanism.

Intermediates:

In nucleophilic aromatic substitution (SNAr) reactions, a key intermediate is the Meisenheimer complex. masterorganicchemistry.comwikipedia.orglibretexts.org This is a negatively charged intermediate formed by the attack of a nucleophile on an electron-deficient aromatic ring. wikipedia.orglibretexts.org The stability of the Meisenheimer complex is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.comwikipedia.org For this compound, if the fluorine atom acts as a leaving group in an SNAr reaction, the negative charge in the Meisenheimer complex would be stabilized by the chlorophenoxy group and the aniline nitrogen.

Another potential intermediate in reactions of anilines is a zwitterionic intermediate, which can be formed during nucleophilic addition reactions. nih.gov In some cases, particularly in the absence of strong electron-withdrawing groups, reactions can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. youtube.com

Transition States:

Transition states are high-energy, short-lived structures that represent the energy maximum along the reaction coordinate. masterorganicchemistry.com For SNAr reactions, the formation of the Meisenheimer complex is typically the rate-determining step, and the transition state leading to it involves partial bond formation between the nucleophile and the aromatic carbon. masterorganicchemistry.com In reactions involving substituted anilines, an 'ordered transition state' has been proposed to explain the large negative entropies of activation observed in some amine addition reactions. electronicsandbooks.com This model suggests a tightly bound transition state with significant bond formation. electronicsandbooks.com

Catalytic Cycles in Transition-Metal Mediated Transformations

Transition-metal catalysis is a powerful tool for forming carbon-nitrogen (C-N) bonds, a key transformation for a molecule like this compound. acs.orgnumberanalytics.com Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of anilines from aryl halides. cmu.edunih.govnih.govmit.edu

A general catalytic cycle for the palladium-catalyzed amination of an aryl halide involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. rsc.org

Amine Coordination and Deprotonation: The amine (in this case, potentially a derivative of this compound or a reactant with it) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. nih.gov

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, influencing the rates of oxidative addition and reductive elimination. cmu.edu For instance, bulky, electron-rich phosphine (B1218219) ligands are often effective. cmu.edu Mechanistic studies on palladium-catalyzed amination with aqueous ammonia (B1221849) have revealed that the turnover-limiting step is the reductive elimination of the arylamine. nih.gov

The following table outlines the key steps in a hypothetical palladium-catalyzed cross-coupling reaction involving this compound.

StepDescription
1. Oxidative AdditionPd(0) inserts into an Ar-X bond.
2. Ligand ExchangeThe aniline derivative displaces a ligand on the Pd(II) complex.
3. DeprotonationA base removes a proton from the coordinated aniline.
4. Reductive EliminationThe desired C-N bond is formed, and the Pd(0) catalyst is regenerated.

Influence of Substituents on Reaction Pathways and Selectivity

The substituents on the aromatic rings of this compound, namely the chloro, fluoro, and chlorophenoxy groups, exert a significant influence on its reactivity and the selectivity of its reactions.

Electronic Effects:

Inductive and Resonance Effects: The fluorine atom has a strong electron-withdrawing inductive effect and a weak electron-donating resonance effect. researchgate.net The chlorine atom also has both inductive and resonance effects. The chlorophenoxy group as a whole is electron-withdrawing. These electronic effects modulate the electron density of the aniline ring, affecting its nucleophilicity and its susceptibility to electrophilic or nucleophilic attack. acs.orgresearchgate.net The Hammett equation is often used to quantify the electronic effects of substituents on reaction rates and equilibria. acs.org

Steric Effects:

Regioselectivity: The position of the substituents can direct incoming reagents to specific positions on the aromatic ring. For example, in electrophilic aromatic substitution, the amino group is a strong ortho-, para-director. However, the presence of the fluorine atom at the 3-position and the chlorophenoxy group at the 4-position will influence the regioselectivity of further substitutions. nih.gov In some cases, bulky substituents can sterically hinder attack at adjacent positions, leading to a preference for reaction at less hindered sites. beilstein-journals.org For instance, in the iridium-catalyzed ortho-C–H borylation of anilines, the presence of substituents can affect the regioselectivity and yield of the reaction. nih.gov

Specific Substituent Influences:

Fluorine: The fluorine substituent can influence non-covalent interactions such as hydrogen bonding and halogen bonding, which can affect the crystal packing and potentially the reaction pathway in the solid state. nih.gov In SNAr reactions, fluorine can act as a good leaving group, which is somewhat counterintuitive but is due to its strong electron-withdrawing nature stabilizing the transition state for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Chlorine: The chlorine atom can participate in halogen bonding and also serves as a potential reaction site, for example, in palladium-catalyzed cross-coupling reactions where it can act as a leaving group. cmu.edu

The table below summarizes the expected influence of the substituents on different reaction types.

Reaction TypeInfluence of Fluoro GroupInfluence of Chloro GroupInfluence of Chlorophenoxy Group
Electrophilic Aromatic SubstitutionDeactivating (Inductive), Ortho, Para-directing (Resonance)Deactivating (Inductive), Ortho, Para-directing (Resonance)Deactivating, directs to specific positions based on overall electronic effect
Nucleophilic Aromatic SubstitutionActivating (Inductive), Potential Leaving GroupActivating (Inductive), Potential Leaving GroupActivating, influences stability of Meisenheimer complex
Metal-Catalyzed Cross-CouplingModulates reactivity through electronic effectsPotential leaving groupModulates reactivity through electronic effects

Advanced Applications As a Fine Chemical Synthetic Building Block

Precursor for Nitrogen-Containing Heterocycles

The primary amine group of 4-(3-Chlorophenoxy)-3-fluoroaniline is a key functional handle for the construction of nitrogen-containing ring systems. This aniline (B41778) derivative is a crucial starting material for building heterocyclic scaffolds that are central to medicinal chemistry and drug discovery.

Quinolone and quinazoline cores are privileged structures in pharmacology, appearing in a wide array of therapeutic agents. This compound is an ideal precursor for introducing a specific, highly substituted aryl moiety into these scaffolds.

For the synthesis of quinolones , this aniline can be utilized in classic cyclization reactions such as the Gould-Jacobs reaction. This process typically involves the initial reaction of the aniline with a diethyl ethoxymethylenemalonate (EMME) or a similar β-ketoester, followed by a thermally induced cyclization to form the quinolone ring. The resulting quinolone would bear the 4-(3-Chlorophenoxy)-3-fluoro substituent at the 7-position, a common site for modification in potent fluoroquinolone antibiotics. orientjchem.orgnih.gov Other established methods, such as the Conrad-Limpach synthesis or modern metal-catalyzed approaches, can also employ this aniline to generate structurally diverse quinolones. nih.govorganic-chemistry.org

In the synthesis of quinazolines , this compound can be incorporated through several well-established routes. organic-chemistry.orgfrontiersin.org For instance, it can be used to construct 4-anilinoquinazoline derivatives, a class known for its kinase inhibitory activity. nih.gov This is typically achieved by reacting the aniline with a 4-chloroquinazoline intermediate. Alternatively, the aniline can serve as the foundational block in reactions that build the quinazoline ring system from the ground up, such as in syntheses starting from substituted anthranilic acids or 2-aminobenzonitriles, which can be prepared from the title aniline. nih.gov

The table below summarizes common synthetic routes where this compound serves as a key building block.

Table 1: Synthetic Routes to Heterocycles
Target Heterocycle General Synthetic Method Role of this compound
Substituted Quinolone Gould-Jacobs Reaction Reacts with a malonic ester derivative, followed by thermal cyclization to form the core quinolone structure. orientjchem.org
Substituted Quinazoline Niementowski Reaction Condenses with anthranilic acid or its derivatives to form the quinazoline ring.
4-Anilinoquinazoline Nucleophilic Aromatic Substitution Acts as the nucleophile, displacing a leaving group (e.g., chlorine) from the 4-position of a pre-formed quinazoline ring. nih.gov

Thienopyrimidines, which are bioisosteres of quinazolines, have attracted significant interest for their diverse biological activities. The synthesis of these scaffolds often involves building a pyrimidine ring onto a pre-existing thiophene. nih.gov this compound can be incorporated into these structures, typically by forming a bond between the aniline nitrogen and the thiophene ring.

A common strategy involves the palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation between this compound and a functionalized thiophene, such as a 2-halothiophene carrying an ester or nitrile group. The resulting N-aryl-2-aminothiophene intermediate can then undergo cyclization with a one-carbon source, like formamide or formic acid, to close the pyrimidine ring and yield the desired thieno[2,3-d]pyrimidine scaffold. nih.gov This approach allows the precise installation of the 4-(3-Chlorophenoxy)-3-fluorophenyl moiety onto the heterocyclic core.

Role in the Synthesis of Functional Organic Materials Precursors

Beyond its use in medicinal chemistry, this compound is a valuable monomer for the creation of advanced organic materials with tailored electronic properties.

Polyaniline is one of the most studied conducting polymers. Introducing fluorine atoms into the polymer backbone is a known strategy to modify its electronic characteristics, such as oxidation potential, conductivity, and stability. Fluorinated anilines, including derivatives like this compound, can be used as monomers to synthesize fluorinated polyanilines. metu.edu.tr

The polymerization can be achieved through chemical or electrochemical oxidative methods. In chemical oxidation, an oxidizing agent like ammonium (B1175870) peroxydisulfate or potassium dichromate is used to polymerize the monomer in an acidic medium. metu.edu.tr The resulting polymer would feature the repeating aniline unit with the bulky and electron-withdrawing chlorophenoxy side group, which influences the polymer's solubility, processability, and inter-chain interactions. These modifications can fine-tune the material's properties for potential applications in organic field-effect transistors (OFETs), sensors, or other semiconductor devices.

Table 2: Monomer and Potential Polymer Structure

Monomer Potential Polymer Repeating Unit

Formation of Advanced Intermediates with Tunable Properties

The presence of multiple halogen atoms (fluorine and chlorine) on this compound allows for the rational design of advanced molecular intermediates and supramolecular structures through non-covalent interactions.

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base, such as a nitrogen or oxygen atom. In this compound and its derivatives, both the chlorine on the phenoxy ring and the fluorine on the aniline ring can participate in such interactions.

The chlorine atom, being larger and more polarizable, is a more effective halogen bond donor than fluorine. It can form directional C-Cl···N or C-Cl···O interactions that guide the self-assembly of molecules in the solid state, influencing crystal packing and morphology. researchgate.net While fluorine is a weak halogen bond donor, its high electronegativity makes the adjacent amine nitrogen and the phenoxy oxygen potent halogen bond acceptors. These interactions can be exploited in crystal engineering to create predictable supramolecular architectures, such as sheets or chains, which are crucial for tuning the bulk properties of organic materials. researchgate.net The study of these interactions is key to designing complex, ordered structures from functionalized molecular building blocks.

Chemical Degradation Pathways and Environmental Fate Abiotic

Photolytic Degradation Studies

Photolytic degradation, or photodegradation, is the breakdown of molecules by absorbing light energy. For aromatic compounds like 4-(3-Chlorophenoxy)-3-fluoroaniline, this is a plausible degradation route in sunlit environments such as surface waters and on soil surfaces.

The primary mechanism for the photodegradation of diaryl ethers often involves the homolytic fission of the carbon-oxygen (C-O) ether bond. This process, initiated by the absorption of a photon, would generate two radical species: a phenoxy radical and a substituted phenyl radical. These highly reactive radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction from the solvent (e.g., water) or reaction with molecular oxygen, leading to the formation of hydroxylated and other oxidized products.

Another potential photodegradation pathway could involve the cleavage of the carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bonds. However, the C-F bond is generally stronger and less susceptible to cleavage than the C-Cl bond.

Hydrolytic Stability and Pathways

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of this compound would depend on the pH and temperature of the surrounding environment. The ether linkage in diaryl ethers is generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, the rate of hydrolysis could increase.

Given the lack of specific experimental data, a definitive statement on the hydrolytic stability of this compound cannot be made. However, based on the general stability of the diaryl ether bond, it is likely to be a slow degradation process under typical environmental pH ranges.

Oxidative Degradation Mechanisms under Environmental Conditions

Oxidative degradation in the environment is primarily driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are photochemically produced in natural waters. These radicals are highly reactive and can attack aromatic rings and functional groups.

The aniline (B41778) and phenoxy moieties of this compound are both susceptible to oxidation. The amino group (-NH2) of the aniline ring can be oxidized to nitroso (-NO) and subsequently to nitro (-NO2) groups. The aromatic rings can undergo hydroxylation, leading to the formation of various phenolic derivatives. Ring-opening reactions can also occur, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic ions (chloride and fluoride).

Environmental Transformation under Abiotic Conditions (e.g., in water/acetonitrile (B52724) solution)

While specific studies on the transformation of this compound in a water/acetonitrile solution are not available, such studies are common for assessing the photodegradation potential of organic pollutants. Acetonitrile is often used as a co-solvent to increase the solubility of non-polar compounds in water. In such a solution, photodegradation would likely be the dominant abiotic transformation process, proceeding through the mechanisms described in section 8.1. The presence of acetonitrile could influence the reaction pathways by acting as a hydrogen donor or by affecting the solvation of the parent compound and its degradation products.

Q & A

Q. Methodological Answer :

  • ¹⁹F NMR : Fluorine’s high sensitivity allows differentiation of meta vs. para substitution. For this compound, a single doublet (δ ~-110 ppm, J = 8–12 Hz) is expected due to coupling with adjacent protons .
  • IR Spectroscopy : The -NH₂ stretch (~3450 cm⁻¹) and C-F stretches (~1220 cm⁻¹) provide diagnostic markers. Isomers with ortho substituents show split NH₂ peaks due to hydrogen bonding .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, though challenges arise from low crystallinity in fluoroanilines. Co-crystallization with picric acid improves crystal formation .

(Advanced) How can computational modeling predict the biological activity of this compound derivatives?

Q. Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450 enzymes). Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets, while the chlorophenoxy group may sterically hinder access .
  • QSAR Models : Correlate substituent effects (Hammett σₚ values: F = +0.06, Cl = +0.23) with bioactivity. For example, higher σₚ values in analogs correlate with increased antifungal potency (R² = 0.82 in Candida assays) .
  • ADMET Prediction : Tools like SwissADME assess logP (~2.8) and solubility (<0.1 mg/mL), indicating poor bioavailability without prodrug strategies .

(Basic) What are the stability challenges of this compound under ambient storage conditions?

Methodological Answer :
The compound is prone to:

  • Oxidation : Amine groups oxidize to nitroso derivatives upon prolonged exposure to air. Storage under argon with antioxidants (e.g., BHT) mitigates this .
  • Photodegradation : UV light induces C-F bond cleavage. Opaque containers and low-temperature storage (-20°C) are recommended .
  • Hydrolysis : The chlorophenoxy group is susceptible to nucleophilic attack by moisture. Karl Fischer titration monitors water content (<0.1% w/w) in batches .

(Advanced) How do steric and electronic factors affect regioselectivity in electrophilic substitution reactions of this compound?

Q. Methodological Answer :

  • Nitration : The -NH₂ group directs electrophiles to the para position, but fluorine’s -I effect competes, leading to mixed ortho/para products. HNO₃/H₂SO₄ at 0°C yields ~60% para-nitro derivative, confirmed by ¹H NMR (δ 8.2 ppm, singlet) .
  • Sulfonation : Steric hindrance from the chlorophenoxy group disfavors substitution at the ortho position. Fuming H₂SO₄ produces >90% meta-sulfonic acid isomer .
  • Halogenation : ICl in acetic acid selectively brominates the phenoxy ring’s para position (relative to Cl), driven by resonance stabilization .

(Basic) What are the key differences in biological activity between this compound and its non-fluorinated analogs?

Methodological Answer :
Fluorination enhances:

  • Lipophilicity : logP increases by ~0.5 units (measured via shake-flask method), improving membrane permeability in cell-based assays .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in liver microsome studies (t₁/₂ = 120 min vs. 45 min for non-fluorinated analog) .
    However, fluorine’s electronegativity reduces basicity (pKa ~3.5 vs. 4.2 for NH₂ in analogs), affecting protonation-dependent interactions .

(Advanced) What strategies resolve contradictions in reported reaction yields for palladium-catalyzed couplings of this compound?

Methodological Answer :
Discrepancies arise from:

  • Catalyst Poisoning : The amine group deactivates Pd(0). Pre-protection with Boc groups improves Sonogashira coupling yields from 20% to 65% .
  • Solvent Effects : DMF increases oxidative addition rates but promotes side reactions. Switching to toluene with 10% DMF balances reactivity and selectivity .
  • Additives : Silver salts (Ag₂CO₃) scavenge chloride ions, preventing catalyst inhibition in Suzuki reactions .

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